![molecular formula C8H9NO3 B429503 methyl N-(2-hydroxyphenyl)carbamate CAS No. 40783-78-6](/img/structure/B429503.png)
methyl N-(2-hydroxyphenyl)carbamate
Overview
Description
Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .
Synthesis Analysis
The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .Molecular Structure Analysis
The InChI code for methyl N-(2-hydroxyphenyl)carbamate is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis
The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .Physical And Chemical Properties Analysis
Methyl N-(2-hydroxyphenyl)carbamate is a powder with a melting point of 118-123°C .Scientific Research Applications
Proteomics Research
Methyl N-(2-hydroxyphenyl)carbamate: is utilized in proteomics research as a biochemical tool. Its molecular structure allows it to interact with proteins, which can be critical for understanding protein function and interactions within biological systems .
Electrophilic Amination
This compound is used in the electrophilic amination process. It undergoes regioselective amination to afford various aminophenylcarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Cyclic Carbonates and Carbamates
It serves as a precursor in the synthesis of five-membered cyclic carbonates and carbamates. These compounds have wide-ranging applications, including drug design, medicinal chemistry, material science, and the polymer industry .
Microbial Degradation Studies
In environmental sciences, methyl N-(2-hydroxyphenyl)carbamate is studied for its degradation by microbes. Understanding the metabolic pathways involved in its breakdown can help in bioremediation efforts to clean up carbamate pesticides from the environment .
Catalysis
The compound is involved in catalytic processes to form carbonates and carbamates using carbon dioxide. This is part of green chemistry efforts to utilize CO2 as a reagent, reducing the reliance on more harmful chemicals .
Material Science
In material science, methyl N-(2-hydroxyphenyl)carbamate is used to modify the properties of materials. Its incorporation into polymers can alter their characteristics, such as making them more biodegradable or changing their mechanical properties .
Mechanism of Action
Target of Action
Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .
Biochemical Pathways
The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates
Result of Action
Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The action of methyl N-(2-hydroxyphenyl)carbamate can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability
Safety and Hazards
Future Directions
Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .
properties
IUPAC Name |
methyl N-(2-hydroxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPURTXCYPXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-hydroxyphenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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